![molecular formula C18H15F3N2OS B2440527 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 851864-22-7](/img/structure/B2440527.png)
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15F3N2OS and its molecular weight is 364.39. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone, also known as 2-(benzylsulfanyl)-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole:
Antifungal Agents
This compound has shown potential as an antifungal agent. Its structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death. Research has indicated that derivatives containing trifluoromethyl groups exhibit enhanced antifungal activity against various fungal strains .
Proton Exchange Membrane Fuel Cells (PEMFCs)
The compound’s trifluoromethyl group contributes to its stability and proton conductivity, making it a candidate for use in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). These fuel cells are crucial for clean energy applications, and the compound’s properties can help improve their efficiency and durability .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have focused on its potential anti-inflammatory and anticancer properties, leveraging its ability to modulate specific biochemical pathways .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the creation of more complex molecules. Its functional groups can undergo various chemical reactions, making it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds .
Material Science
In material science, this compound is investigated for its potential to create novel materials with unique properties. Its ability to form stable complexes and its structural rigidity make it useful in developing polymers and other advanced materials with specific mechanical and thermal properties .
Catalysis
The compound’s structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate reaction pathways is valuable in industrial processes, including the synthesis of fine chemicals and pharmaceuticals .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure provides insights into the mechanisms of enzyme inhibition and activation, contributing to the understanding of biochemical pathways and the development of enzyme inhibitors .
Environmental Chemistry
The compound’s stability and reactivity make it useful in environmental chemistry for the detection and degradation of pollutants. Its ability to interact with various environmental contaminants can be harnessed to develop sensors and remediation strategies for environmental protection .
properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-6-14(7-9-15)16(24)23-11-10-22-17(23)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYPEEWQIYFOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone |
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